molecular formula C19H22N2O2S B2880821 2-(4-(2-(benzylthio)acetamido)phenyl)-N,N-dimethylacetamide CAS No. 1206989-44-7

2-(4-(2-(benzylthio)acetamido)phenyl)-N,N-dimethylacetamide

Cat. No.: B2880821
CAS No.: 1206989-44-7
M. Wt: 342.46
InChI Key: KFNPKZHXNITMPF-UHFFFAOYSA-N
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Description

2-(4-(2-(benzylthio)acetamido)phenyl)-N,N-dimethylacetamide is a complex organic compound with a unique structure that includes a benzylthio group, an acetamido group, and a dimethylacetamide moiety

Preparation Methods

The synthesis of 2-(4-(2-(benzylthio)acetamido)phenyl)-N,N-dimethylacetamide typically involves multiple steps, including the formation of intermediate compounds. One common synthetic route involves the reaction of 4-aminophenylacetic acid with benzylthiol to form the benzylthioacetamido intermediate. This intermediate is then reacted with N,N-dimethylacetamide under specific conditions to yield the final product. Industrial production methods may involve optimization of reaction conditions such as temperature, pressure, and the use of catalysts to increase yield and purity.

Chemical Reactions Analysis

2-(4-(2-(benzylthio)acetamido)phenyl)-N,N-dimethylacetamide can undergo various chemical reactions, including:

    Oxidation: The benzylthio group can be oxidized to form sulfoxides or sulfones.

    Reduction: The compound can be reduced to remove oxygen atoms from oxidized forms.

    Substitution: The acetamido group can participate in nucleophilic substitution reactions. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. Major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

2-(4-(2-(benzylthio)acetamido)phenyl)-N,N-dimethylacetamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(4-(2-(benzylthio)acetamido)phenyl)-N,N-dimethylacetamide involves its interaction with specific molecular targets. The benzylthio group may interact with thiol-containing enzymes, while the acetamido group can form hydrogen bonds with biological molecules. These interactions can modulate the activity of enzymes and other proteins, leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar compounds to 2-(4-(2-(benzylthio)acetamido)phenyl)-N,N-dimethylacetamide include:

    2-(4-(2-(benzylthio)acetamido)phenyl)-N-cyclopentyl-2H-tetrazole-5-carboxamide: Shares the benzylthioacetamido structure but has a different substituent.

    2-(4-(2-(benzylthio)acetamido)phenyl)-2H-tetrazole-5-carboxamide: Similar core structure with variations in functional groups. These compounds may have different properties and applications due to variations in their chemical structures. The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.

Properties

IUPAC Name

2-[4-[(2-benzylsulfanylacetyl)amino]phenyl]-N,N-dimethylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22N2O2S/c1-21(2)19(23)12-15-8-10-17(11-9-15)20-18(22)14-24-13-16-6-4-3-5-7-16/h3-11H,12-14H2,1-2H3,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KFNPKZHXNITMPF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C(=O)CC1=CC=C(C=C1)NC(=O)CSCC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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